(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Overview

Description

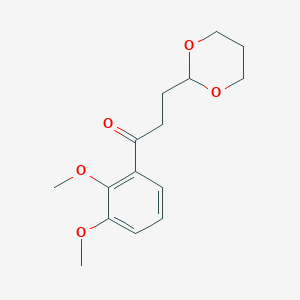

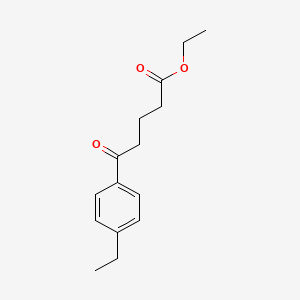

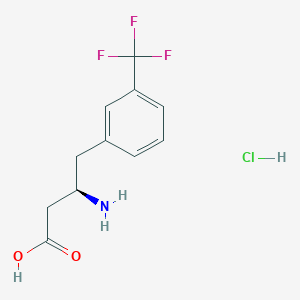

“®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is a versatile chemical compound used in scientific research. It is not intended for human or veterinary use. The molecular formula is C11H13ClF3NO2, and the average mass is 283.675 Da .

Molecular Structure Analysis

The molecular formula of “®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is C11H13ClF3NO2 . The average mass is 283.675 Da , and the monoisotopic mass is 283.058685 Da .Scientific Research Applications

Crystal Engineering

Baclofen, a γ-amino acid similar to (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, has been studied for its properties in crystal engineering. Multicomponent crystals formed between baclofen and various acids were analyzed, highlighting the compound's role in crystal structure formation and thermal properties (Báthori & Kilinkissa, 2015).

Synthesis of Aminobutyric Acids

Research into β-substituted γ-aminobutyric acid derivatives, akin to the chemical structure of (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, reveals their significance in synthesizing pharmacologically active substances. This includes a focus on methods for synthesizing substituted aminobutyric acids, which are of interest for their pharmacological properties (Vasil'eva et al., 2016).

Antimicrobial Activity

Amino butanoic acids have been converted into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties, showing significant antimicrobial activity against various bacteria and fungi. This indicates the potential of (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride and similar compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Pharmaceutical Development

The compound has been used in the synthesis of various derivatives with potential pharmaceutical applications, including CF3Se-substituted α-amino acid derivatives. These derivatives have shown effectiveness as cell growth inhibitors in cancer cell lines, indicating the compound's relevance in drug development (Han et al., 2021).

Treatment of Pulmonary Fibrosis

Derivatives of (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride have been investigated for their potential in treating idiopathic pulmonary fibrosis. Their high affinity for αvβ6 integrin and suitable pharmacokinetic properties indicate their therapeutic relevance (Procopiou et al., 2018).

Asymmetric Transfer Hydrogenation

Studies on asymmetric transfer hydrogenation of aminoalkyl chloromethyl ketones, structurally related to (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, provide insights into the synthesis of optically active pharmaceutical intermediates (Hamada et al., 2004).

Enantiomeric Separation

The compound has been utilized in the synthesis of baclofen enantiomers, demonstrating its utility in creating optically active pharmaceutical compounds. This process involves chiral resolution and highlights the compound's role in producing enantiomerically pure substances (Camps et al., 2004).

Safety and Hazards

properties

IUPAC Name |

(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRYVAWNUBDCU-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647467 | |

| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride | |

CAS RN |

332061-80-0, 269726-73-0 | |

| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.